Bithionol
Overview
Description
Bithionol is a chemical compound known for its antibacterial, anthelmintic, and algaecide properties . It is primarily used to treat infections caused by tapeworms in horses and liver flukes . The compound has a molecular formula of C12H6Cl4O2S and a molar mass of 356.04 g/mol . This compound is characterized by two aromatic rings connected by a sulfur atom, with multiple chlorine ions and hydroxyl groups attached to the phenyl groups .
Mechanism of Action
Target of Action
Bithionol primarily targets the soluble adenylyl cyclase (sAC) . This intracellular enzyme plays a crucial role in the catalysis of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . In addition, this compound has been found to interact with other proteins in Staphylococcus aureus, such as Protein translocase subunit SecA 1 (secA1), Alanine–tRNA ligase (alaS), and DNA gyrase subunit A (gyrA) .
Mode of Action
this compound inhibits sAC, which is uniquely activated by bicarbonate . It binds to the bicarbonate binding site of sAC, causing competitive inhibition with the usual bicarbonate substrate . This interaction leads to a conformational change that interferes with the ability of the active site of sAC to bind ATP and convert it into cAMP . This compound’s large size allows it to reach through a small channel in the sAC and interfere with the binding of ATP, preventing its conversion to cAMP .
Biochemical Pathways
The inhibition of sAC by this compound affects various biochemical pathways. The cAMP formed by sAC is associated with several biological processes, including the capacitation of sperm, eye pressure regulation, acid-base regulation, and astrocyte/neuron communication . By inhibiting sAC, this compound disrupts these processes.
Pharmacokinetics
this compound is readily absorbed from the gastrointestinal tract and is widely distributed throughout the body, with peak blood concentrations achieved 4-8 hours after oral administration . .
Result of Action
this compound’s action results in significant molecular and cellular effects. It causes dose-dependent cytotoxicity against various cancer cell lines . It also exhibits potent antibacterial and anti-biofilm activities . Furthermore, it has been shown to inhibit the growth of Mycobacterium abscessus .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the effectiveness of this compound can vary depending on the specific biological environment it is introduced to, such as the type of cells or organisms it interacts with .
Biochemical Analysis
Biochemical Properties
Bithionol plays a significant role in biochemical reactions, primarily as an inhibitor of soluble adenylyl cyclase . This enzyme is crucial for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a vital signaling molecule . This compound interacts with the bicarbonate binding site of soluble adenylyl cyclase, causing competitive inhibition . The compound’s aromatic rings and functional groups enable hydrophobic, ionic, and polar interactions, which are essential for its binding efficiency .
Cellular Effects
This compound exhibits cytotoxic effects on various cell types, including ovarian cancer cells . It induces apoptosis through the activation of caspases 3/7, loss of mitochondrial potential, and nuclear condensation . Additionally, this compound affects cell signaling pathways by up-regulating p38 and reducing the expression of pAkt, pNF-κB, and other pro-survival markers . It also causes cell cycle arrest at the G1/M phase and increases reactive oxygen species (ROS) generation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting soluble adenylyl cyclase . This inhibition occurs through competitive binding at the bicarbonate binding site, leading to a decrease in cAMP production . The compound’s interactions with arginine 176 within the binding site cause allosteric changes that prevent ATP from binding effectively . Additionally, this compound’s larger molecular size allows it to interfere with ATP binding through a small channel in the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant antimicrobial and antibiofilm effects over time . It disrupts the integrity of bacterial cell membranes and exhibits dose-dependent antimicrobial activity . The compound’s stability and degradation over time have been studied, revealing its potential for long-term effects on cellular function .
Dosage Effects in Animal Models
This compound’s effects vary with different dosages in animal models. It has demonstrated dose-dependent cytotoxicity against ovarian cancer cell lines, with IC50 values ranging from 19 μM to 60 μM . Higher doses of this compound have shown increased cytotoxic effects, while lower doses have been effective in inhibiting tumor growth . High doses may also lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial function . It has been shown to affect mitochondrial activity, potentially increasing mitochondrial function at low doses . The compound’s interactions with enzymes and cofactors involved in mitochondrial metabolism are crucial for its biochemical effects .
Transport and Distribution
This compound is readily absorbed from the gastrointestinal tract and widely distributed throughout the body . It reaches peak blood concentrations within 4-8 hours of oral administration . The compound’s transport and distribution within cells and tissues involve interactions with various transporters and binding proteins .
Subcellular Localization
This compound’s subcellular localization has been studied in various contexts. For instance, in Plasmodium falciparum, this compound targets glutamate dehydrogenase 2, which localizes to the apicoplast, a plastid-like organelle . This localization is crucial for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bithionol can be synthesized through the reaction of 2,4-dichlorophenol with sulfur dichloride in the presence of a base . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting 2,4-dichlorophenol with sulfur dichloride in large reactors. The reaction mixture is then purified through various techniques such as recrystallization and chromatography to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiophenols.
Substitution: this compound can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenols.
Substitution: Various substituted phenols.
Scientific Research Applications
Bithionol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexachlorophene: An organochlorine compound with similar antibacterial properties.
Triclosan: Another antibacterial agent used in various consumer products.
Uniqueness of Bithionol: this compound is unique due to its dual aromatic ring structure connected by a sulfur atom, which allows for multiple types of intermolecular interactions . This structural feature contributes to its potent inhibitory effects on soluble adenylyl cyclase and its broad-spectrum antimicrobial activity .
Properties
IUPAC Name |
2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfanylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIOVJDNOJYLKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
[Cl2C6H2(OH)]2S, C12H6Cl4O2S | |
Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |
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DSSTOX Substance ID |
DTXSID9021342 | |
Record name | Bithionol | |
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Molecular Weight |
356.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992), White or grayish-white, crystalline powder; [HSDB] | |
Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |
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Record name | Bithionol | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Sol in dil caustic soln. A 4% sodium hydroxide soln will dissolve 16.2% bithionol. 15.0 g/100 ml acetone; 19.0 g/100 ml polysorbate 80; 72.5 g/100 ml dimethylacetamide; 5.0 g/100 ml lanolin at 42 °C; 4.0 g/100 ml pine oil; 1.0 g/100 ml corn oil; 0.5 g/100 ml propylene glycol; 0.3 g/100 ml 70% ethanol, Freely sol in ether; sol in chloroform and dilute soln of fixed alkali hydroxides, In water, 4 mg/L at 25 °C | |
Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |
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Record name | Bithionol | |
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Record name | BITHIONOL | |
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Density |
1.73 (NTP, 1992) - Denser than water; will sink, 1.73 at 25 °C/4 °C | |
Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |
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Record name | BITHIONOL | |
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Vapor Pressure |
1.1e-09 mmHg at 99 °F (NTP, 1992), 1.1X10-9 mm Hg at 37 °C | |
Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |
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Record name | BITHIONOL | |
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Mechanism of Action |
Bithionol interferes with the neuromuscular physiology of helminths /(the target species)/, impairs egg formation, and may cause the protective cuticle covering the worms to become defective. At the biochemical level, oxidative phosphorylation is inhibited, and the bithionol molecule can chelate iron so that it may inactivate iron-containing enzyme systems., /In the target species,/ bithionol treatment of adult worms in vivo decreases glycolytic and oxidative metabolism. Specifically, succinate oxidation is inhibited. Although the exact mode of action of bithionol is not known, it is suggested that it may depend on phenolic OH groups acting as acceptors of hydrogen that otherwise would enter into reactions associated with succinate oxidation. Interference of these reactions perhaps deprives the fluke of the necessary quantity of energy for maintenance of life. | |
Record name | BITHIONOL | |
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Color/Form |
White or grayish-white, crystalline powder | |
CAS No. |
97-18-7 | |
Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |
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Record name | Bithionol | |
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Record name | Bithionol [INN:BAN:JAN:NF] | |
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Record name | Bithionol | |
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Record name | Phenol, 2,2'-thiobis[4,6-dichloro- | |
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Record name | BITHIONOL | |
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Record name | BITHIONOL | |
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Melting Point |
365.9 to 367.7 °F (NTP, 1992), 188 °C | |
Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bithionol against parasites?
A1: this compound primarily targets the anaerobic carbohydrate metabolism pathway in parasites like Ascaris lumbricoides suum by inhibiting NADH-fumarate reductase (NADH-FR). [] It acts as a competitive inhibitor to Rhodoquinone (RQ), a crucial component for electron transfer from NADH to fumarate in this pathway. [] This inhibition disrupts energy production and ultimately leads to parasite death.
Q2: How does this compound exert its fungicidal activity?
A2: Research suggests that this compound exhibits fungicidal activity against Cryptococcus neoformans by targeting multiple NAD-dependent dehydrogenases. [] These enzymes are crucial for maintaining sugar nutrient homeostasis in the fungus. By inhibiting these enzymes, this compound disrupts vital metabolic processes, leading to fungal cell death.
Q3: Does this compound affect mammalian cells?
A3: While this compound exhibits membrane-disrupting properties, it demonstrates selectivity towards bacterial membranes compared to mammalian membranes. [] This selectivity stems from the presence of cholesterol in mammalian cell membranes, which is absent in bacterial membranes. [] this compound effectively embeds itself in bacterial-mimic lipid bilayers, causing membrane permeabilization and increased fluidity, ultimately leading to bacterial cell death. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H6Cl4O2S, and its molecular weight is 358.05 g/mol.
Q5: How does the incorporation of this compound into polymers affect their properties?
A5: Incorporating this compound into polymers like polycarbonates, polyesters, and polyurethanes can impart desirable properties. For instance, an alternating copolycarbonate of this compound and poly(ethylene glycol) (PEG) exhibits water solubility and characteristics similar to low-density polyethylene. [] This modification highlights the potential of this compound-containing polymers as biocompatible materials.
Q6: What factors influence the hydrolysis rate of this compound-containing polymers?
A6: The hydrolysis rate of this compound-containing polymers, including polyesters, polycarbonates, and polyurethanes, is primarily determined by their water solubility and degree of swelling. [] For instance, the alternating copolycarbonate of this compound and PEG 4000 demonstrated a hydrolysis rate of 1.62 L/mol/min at pH 10, highlighting the impact of pH on the degradation process. []
Q7: Does this compound exhibit any catalytic properties?
A7: Currently, there is no scientific evidence suggesting that this compound possesses inherent catalytic properties. Its primary mode of action revolves around inhibiting specific enzymes in target organisms, as described in previous answers.
Q8: Have there been any computational studies on this compound's interaction with its targets?
A8: Yes, all-atom molecular dynamics (MD) simulations have been employed to investigate the interaction of this compound with bacterial and mammalian cell membranes. [] These simulations revealed that this compound effectively penetrates and embeds itself in bacterial-mimic lipid bilayers, leading to membrane disruption, while demonstrating limited interaction with cholesterol-rich mammalian-mimic lipid bilayers. []
Q9: Is there any information available regarding the structure-activity relationship of this compound and its analogs?
A9: Limited information is available on specific structure-activity relationships for this compound and its analogs within the provided research articles. Further studies focusing on modifications to the this compound structure and their impact on activity, potency, and selectivity are necessary to establish a comprehensive understanding of its SAR.
Q10: Are there any SHE concerns regarding the use and disposal of this compound?
A10: While the provided research doesn't explicitly detail SHE regulations for this compound, it's crucial to handle and dispose of the compound responsibly following established guidelines for pharmaceuticals and/or potentially hazardous materials.
Q11: What is known about the absorption and excretion of this compound in humans?
A11: Research has shown that this compound undergoes metabolic detoxification in humans, with this compound-monoglucuronide identified as a metabolite in urine. [] This finding suggests that this compound is at least partially eliminated via glucuronidation, a common detoxification pathway in the liver.
Q12: What is the in vitro efficacy of this compound against Neoparamoeba spp., the causative agent of Amoebic Gill Disease (AGD)?
A12: this compound exhibited significant in vitro toxicity against Neoparamoeba spp. at concentrations ranging from 0.1 to 10 mg/L over 72 hours. [] This efficacy was comparable to freshwater treatment, a standard treatment for AGD. []
Q13: How effective is this compound as a treatment for AGD in Atlantic salmon?
A13: Studies on Atlantic salmon demonstrated that a 2-week prophylactic or therapeutic treatment of this compound at 25 mg/kg feed effectively delayed the onset of AGD pathology and reduced the percentage of gill filaments with lesions. [] Furthermore, combining this compound with a 3-hour freshwater bath significantly reduced amoeba numbers and improved gill health compared to controls. []
Q14: Are there any known cases of resistance development to this compound?
A14: While the provided research papers don't explicitly mention resistance development to this compound, it's crucial to consider the possibility, as with any antimicrobial agent. Further research is necessary to investigate the potential for resistance emergence and elucidate the underlying mechanisms.
Q15: What are the potential side effects of this compound in humans?
A15: this compound, while generally well-tolerated, can cause side effects such as diarrhea, abdominal pain, and other gastrointestinal disturbances. [, , , , ] In rare instances, it can lead to hepatitis. []
Q16: What drug delivery methods have been explored for this compound?
A16: Research has explored both oral and bath administration of this compound for treating parasitic infections in fish. [, , ] this compound has also been incorporated into polymers for potential drug delivery applications. [] Further research is needed to optimize delivery systems for improved efficacy and targeted delivery.
Q17: Are there any biomarkers associated with this compound's efficacy or toxicity?
A17: Studies have investigated the use of glutathione (GSH), erythrocyte glutathione S-transferase (GST), and serum gamma-glutamyl transferase (GGT) as potential biomarkers for monitoring therapeutic response and toxicity in fascioliasis patients treated with this compound. [] Results suggest that these parameters can be helpful in assessing treatment efficacy and potential adverse effects.
Q18: What analytical methods are used to determine this compound residues in food products?
A18: High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) has been successfully employed to determine this compound residues in animal-origin food products like muscle, offal, and milk. [] This method offers high sensitivity and reliability for quantifying this compound levels, ensuring food safety.
Q19: What is the environmental impact of this compound?
A19: While the provided research doesn't extensively cover the environmental impact of this compound, it's crucial to consider its potential effects on aquatic ecosystems, considering its use in treating fish parasites. Further research is needed to assess its ecotoxicological profile and develop strategies for mitigating any negative impacts.
Q20: How does the solubility of this compound affect its antimicrobial activity?
A20: Lauricdiethanolamide has been shown to potentiate the antimicrobial activity of this compound by increasing its solubility in cellular fluids. [] This increased solubility allows for faster diffusion of this compound through the cell wall, enhancing its effectiveness against microorganisms.
Q21: Have any analytical methods for this compound been validated?
A21: The HPLC-MS/MS method for determining this compound residues in animal-origin food products has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its reliability and suitability for this application. []
Q22: Does this compound elicit any immunological responses?
A22: While the provided research doesn't specifically address the immunogenicity of this compound, one study on human fascioliasis observed a shift in T cell subsets within liver biopsies following this compound treatment. [] This observation suggests a potential immunomodulatory effect of the drug, warranting further investigation.
Q23: Are there any known interactions between this compound and drug transporters or drug-metabolizing enzymes?
A23: The provided research doesn't delve into the specific interactions of this compound with drug transporters or drug-metabolizing enzymes. This aspect necessitates further investigation to understand potential pharmacokinetic interactions and optimize its use in combination therapies.
Q24: What is known about the biocompatibility and biodegradability of this compound?
A24: While the provided research doesn't offer comprehensive data on this compound's biocompatibility and biodegradability, its incorporation into polymers with potential for controlled drug release suggests a degree of compatibility with biological systems. [] Further research is necessary to fully assess its biocompatibility and biodegradation profile.
Q25: Are there any viable alternatives to this compound for its various applications?
A25: Several alternatives to this compound exist for treating parasitic infections, including Praziquantel, Niclosamide, and Albendazole, each with its efficacy and safety profile. [, , , ] The choice of treatment depends on the specific parasite, the severity of infection, and individual patient factors.
Q26: What are some key milestones in the research and development of this compound?
A26: Key milestones in this compound research include its initial development as an anthelmintic agent, its subsequent exploration for treating bacterial and fungal infections, and its more recent investigation as a potential anticancer agent. [, , , , , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.